molecular formula C10H14N4O B2795369 2-Azido-1-(1-ethyl-2,5-dimethylpyrrol-3-yl)ethanone CAS No. 1500493-15-1

2-Azido-1-(1-ethyl-2,5-dimethylpyrrol-3-yl)ethanone

Cat. No.: B2795369
CAS No.: 1500493-15-1
M. Wt: 206.249
InChI Key: DVWDDDFYXDONNC-UHFFFAOYSA-N
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Description

2-Azido-1-(1-ethyl-2,5-dimethylpyrrol-3-yl)ethanone is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is particularly notable for its potential use in drug synthesis and materials science.

Preparation Methods

The synthesis of 2-Azido-1-(1-ethyl-2,5-dimethylpyrrol-3-yl)ethanone typically involves the reaction of 2-azido-1,3-diphenylprop-2-en-1-one with pentane-2,4-dione, catalyzed by indium trichloride in water . This method results in the formation of the desired compound with high efficiency. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

2-Azido-1-(1-ethyl-2,5-dimethylpyrrol-3-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for synthesizing more complex moleculesAdditionally, it is used in materials science for creating novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Azido-1-(1-ethyl-2,5-dimethylpyrrol-3-yl)ethanone involves its interaction with molecular targets and pathways within biological systems. The azido group in the compound is highly reactive and can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of specific pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

2-Azido-1-(1-ethyl-2,5-dimethylpyrrol-3-yl)ethanone can be compared with other similar compounds, such as pyrrolopyrazine derivatives. These compounds also contain a pyrrole ring and exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.

Similar compounds include:

  • Pyrrolopyrazine derivatives
  • Pyrrole-containing analogs
  • Azepine skeleton compounds

Properties

IUPAC Name

2-azido-1-(1-ethyl-2,5-dimethylpyrrol-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c1-4-14-7(2)5-9(8(14)3)10(15)6-12-13-11/h5H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWDDDFYXDONNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C1C)C(=O)CN=[N+]=[N-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1500493-15-1
Record name 2-azido-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one
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